1,3,4,5-Tetra-O-acetyl-L-sorbopyranose
Overview
Description
1,3,4,5-Tetra-O-acetyl-L-sorbopyranose is a carbohydrate derivative with the molecular formula C14H20O10 and a molecular weight of 348.30 . This compound is often used in biochemical research, particularly in the field of proteomics . It is a crystalline solid that is soluble in acetone, dichloromethane, and toluene .
Preparation Methods
The synthesis of 1,3,4,5-Tetra-O-acetyl-L-sorbopyranose typically involves the acetylation of L-sorbopyranose. The reaction conditions often include the use of acetic anhydride and a catalyst such as pyridine . The reaction proceeds through the formation of an intermediate, which is then acetylated to yield the final product . Industrial production methods may involve similar steps but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
1,3,4,5-Tetra-O-acetyl-L-sorbopyranose can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding acids or other oxidized derivatives.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The acetyl groups can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1,3,4,5-Tetra-O-acetyl-L-sorbopyranose has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex carbohydrate derivatives.
Biology: It serves as a probe in studying carbohydrate metabolism and enzyme interactions.
Medicine: Research into its potential therapeutic applications, such as drug delivery systems, is ongoing.
Mechanism of Action
The mechanism of action of 1,3,4,5-Tetra-O-acetyl-L-sorbopyranose involves its interaction with specific enzymes and receptors in biological systems. The acetyl groups can be hydrolyzed to release L-sorbopyranose, which then participates in metabolic pathways . The molecular targets and pathways involved depend on the specific biological context and the presence of other interacting molecules .
Comparison with Similar Compounds
1,3,4,5-Tetra-O-acetyl-L-sorbopyranose can be compared with other acetylated carbohydrate derivatives, such as:
1,2,3,4,5-Penta-O-acetyl-D-glucopyranose: This compound has an additional acetyl group and is used in similar research applications.
1,3,4,6-Tetra-O-acetyl-D-mannopyranose: This isomer has a different configuration and is used in different biochemical studies.
1,2,3,4-Tetra-O-acetyl-β-D-galactopyranose: This compound has a different stereochemistry and is used in glycosylation reactions.
The uniqueness of this compound lies in its specific acetylation pattern and its applications in studying L-sorbopyranose metabolism .
Properties
IUPAC Name |
(3,4,5-triacetyloxy-2-hydroxyoxan-2-yl)methyl acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O10/c1-7(15)20-6-14(19)13(24-10(4)18)12(23-9(3)17)11(5-21-14)22-8(2)16/h11-13,19H,5-6H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNYYDTIQDTUDOI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1(C(C(C(CO1)OC(=O)C)OC(=O)C)OC(=O)C)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O10 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40324550 | |
Record name | NSC407026 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40324550 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.30 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55221-54-0 | |
Record name | NSC407026 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407026 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC407026 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40324550 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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